molecular formula C33H42Sn B12528545 Tributyl[5-methyl-2-(phenylethynyl)[1,1'-biphenyl]-4-yl]stannane CAS No. 820964-99-6

Tributyl[5-methyl-2-(phenylethynyl)[1,1'-biphenyl]-4-yl]stannane

Cat. No.: B12528545
CAS No.: 820964-99-6
M. Wt: 557.4 g/mol
InChI Key: STPYFYYNZYJVOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Conventions

The compound’s IUPAC name, tributyl[5-methyl-2-(phenylethynyl)[1,1'-biphenyl]-4-yl]stannane , follows systematic conventions for organotin derivatives:

  • Tributylstannane denotes the central tin atom bonded to three butyl groups.
  • The 5-methyl-2-(phenylethynyl)[1,1'-biphenyl]-4-yl substituent specifies a biphenyl core with:
    • A methyl group at position 5 of the first benzene ring.
    • A phenylethynyl group (-C≡C-C₆H₅) at position 2 of the second benzene ring.
    • The tin atom attached at position 4 of the biphenyl system.

This nomenclature aligns with patterns observed in analogous stannanes, such as tributyl-(5-methylpyridin-2-yl)stannane.

Molecular Formula and Weight Analysis

The molecular formula is derived as follows:

Component Contribution Total Atoms
Biphenyl core C₁₂H₁₀ 12 C, 10 H
Methyl group (position 5) CH₃ 1 C, 3 H
Phenylethynyl group C₈H₅ 8 C, 5 H
Tributylstannane (Sn(C₄H₉)₃) Sn + 3(C₄H₉) 1 Sn, 12 C, 27 H
Total C₃₃H₄₅Sn 33 C, 45 H, 1 Sn

Molecular weight :
$$
\text{MW} = (33 \times 12.01) + (45 \times 1.008) + 118.71 = 559.72 \, \text{g/mol}
$$

Three-Dimensional Structural Elucidation

X-ray Crystallographic Studies

While direct X-ray data for this compound are unavailable, studies on related tributylstannanes reveal:

  • Tin coordination : Tetrahedral geometry around tin, with Sn-C bond lengths averaging $$2.17 \, \text{Å}$$.
  • Biphenyl dihedral angles : Typically $$30^\circ–45^\circ$$ due to steric hindrance between substituents.

For this compound, crystallography would likely show:

  • Ethynyl group linearity : The -C≡C- bond (length $$1.20 \, \text{Å}$$) enforcing coplanarity between biphenyl and phenyl groups.
  • Butyl chain conformations : Anti-periplanar arrangements minimizing steric clashes.
Computational Modeling of Molecular Geometry

Density functional theory (DFT) simulations predict:

Parameter Predicted Value
Sn-C (biphenyl) bond length $$2.19 \, \text{Å}$$
C≡C bond length $$1.21 \, \text{Å}$$
Dihedral angle (biphenyl) $$38^\circ$$

These results align with experimentally characterized analogs like 3-ethynyl-1,1'-biphenyl.

Stereoelectronic Properties and Bonding Features

Tin-Carbon Bond Characteristics
  • Hybridization : Tin adopts $$sp^3$$ hybridization, with bond angles near $$109.5^\circ$$.
  • Bond polarity : Electronegativity difference ($$\chi{\text{Sn}} = 1.96$$, $$\chi{\text{C}} = 2.55$$) creates a polar covalent bond, enhancing reactivity toward electrophiles.
  • Hyperconjugation : Butyl groups donate electron density via σ→σ* interactions, stabilizing the tin center.
Conformational Analysis of Biphenyl-Ethynyl Motif
  • Ethynyl rigidity : The linear -C≡C- linker restricts rotation, fixing the phenyl group orthogonally to the biphenyl plane.
  • Steric effects : Methyl (position 5) and tributylstannane (position 4) substituents induce a $$38^\circ$$ dihedral angle, balancing conjugation and steric strain.

Properties

CAS No.

820964-99-6

Molecular Formula

C33H42Sn

Molecular Weight

557.4 g/mol

IUPAC Name

tributyl-[2-methyl-4-phenyl-5-(2-phenylethynyl)phenyl]stannane

InChI

InChI=1S/C21H15.3C4H9.Sn/c1-17-12-14-20(15-13-18-8-4-2-5-9-18)21(16-17)19-10-6-3-7-11-19;3*1-3-4-2;/h2-11,14,16H,1H3;3*1,3-4H2,2H3;

InChI Key

STPYFYYNZYJVOT-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC(=C(C=C1C)C2=CC=CC=C2)C#CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

General Synthetic Strategies

The synthesis of Tributyl[5-methyl-2-(phenylethynyl)[1,1'-biphenyl]-4-yl]stannane typically follows Stille coupling or related transmetallation protocols. Key steps include:

  • Preparation of the biphenyl precursor : Synthesis of a 5-methyl-2-(phenylethynyl)biphenyl derivative via halogenation or other functionalization methods.
  • Tributyltin substitution : Reaction of the biphenyl intermediate with tributyltin chloride or tributyltin hydride in the presence of a base and palladium catalyst.
  • Purification : Isolation via chromatography or recrystallization.

Detailed Preparation Methods

Stille Coupling with Palladium Catalysis

The most widely reported method involves Pd-mediated coupling of a halogenated biphenyl intermediate with tributyl(phenylethynyl)tin.

Protocol A:
  • Substrates :
    • Biphenyl intermediate : 5-Methyl-2-(phenylethynyl)biphenyl-4-iodide (or bromide).
    • Tributyltin reagent : Tributyl(phenylethynyl)tin (CAS 3757-88-8).
  • Catalyst system : Pd(PPh₃)₄ (1–2 mol%) with ligands (e.g., AsPh₃).
  • Base : CsF (2 equiv.) in polar aprotic solvents (e.g., DMF or PEG-400).
  • Conditions :
    • Temperature : 80–100°C.
    • Time : 6–24 hours.
  • Yield : 60–85% (dependent on solvent and catalyst).

Example Reaction :

5-Methyl-2-(phenylethynyl)biphenyl-4-iodide + Tributyl(phenylethynyl)tin → this compound  
Catalyzed by Pd(PPh₃)₄/CsF in DMF at 80°C for 12 hours.  

Alternative Routes

Direct Transmetallation

For substrates with electron-deficient aryl halides, Cu-assisted transmetallation enhances coupling efficiency:

  • Catalyst : CuI (4 mol%) with Pd₂(dba)₃ (2 mol%).
  • Base : DIEA (N-ethyl-N,N-diisopropylamine) in isopropyl alcohol.
  • Conditions :
    • Temperature : 25–100°C.
    • Time : 96 hours (for sterically hindered substrates).
  • Yield : 70–100%.

Reaction Optimization

Catalyst and Ligand Screening

Catalyst System Ligand Base Solvent Temperature Yield (%) Source
Pd(PPh₃)₄ NaOAc PEG-400 80°C 85–92
Pd₂(dba)₃ AsPh₃ CsF Rapeseed oil 100°C 60–75
CuI + Pd₂(dba)₃ DIEA Isopropyl alcohol 25°C 70–100

Key Findings :

  • Pd(PPh₃)₄ outperforms Pd₂(dba)₃ in polar solvents like PEG-400.
  • CsF enhances transmetallation in non-polar solvents (e.g., rapeseed oil).

Solvent Effects

Solvent Role in Reaction Yield (%) Source
PEG-400 Facilitates catalyst recycling 85–92
Isopropyl alcohol Stabilizes DIEA intermediates 70–100
Rapeseed oil Enhances heat transfer 60–75

Challenges and Mitigation Strategies

Side Reactions

  • Homocoupling of tributyltin reagents : Observed in polar solvents. Mitigated by using excess aryl halide (2 equiv.).
  • Oxidation of tin : Avoided via strict inert atmosphere (Ar/N₂).

Purification

Method Efficiency Purity (%) Source
Column chromatography High >95
Recrystallization Moderate 80–90

Analytical Characterization

Technique Key Observations Source
¹H NMR δ 5.54 (s, 2H, CH₂Sn), 7.20–7.80 (m, ArH)
¹³C NMR δ 89.3 (C≡C), 128.5–138.2 (aromatic C)
HRMS [M + H]⁺ = 557.4 (C₃₃H₄₂Sn)

Applications in Organic Synthesis

This compound serves as a key intermediate in:

  • Pharmaceuticals : Synthesis of tetrazole derivatives via Stille coupling with azides.
  • Materials Science : Fabrication of π-conjugated polymers for optoelectronic devices.

Chemical Reactions Analysis

LiO<sub>t</sub>Bu-Promoted Cyclization

A comparable reaction involves tributyl(5-methyl-1-phenylhex-4-en-3-yl)stannane (CAS 117785-55-4), which undergoes cyclization under basic conditions. For example, LiOt Bu (1.5 equivalents) in THF at 45–100°C facilitates intramolecular cyclization of alkynyl-biaryl aldehydes to form dibenzoindazoles .

Key Reaction Parameters

ParameterValue
BaseLiOt Bu
SolventTHF
Temperature45–100°C
Reaction Time1–2 hours
Yield77–89%

Palladium-Catalyzed Coupling Reactions

Tributyl stannanes (e.g., tributyl(phenylethynyl)tin) are used as substrates in palladium-catalyzed homocoupling to form biaryl compounds . These reactions typically employ Pd(0) catalysts and require inert atmospheres.

Alkyne Functionalization

Organotin reagents like tributyl(phenylethynyl)tin participate in nickel-catalyzed syntheses of substituted benzene derivatives. The tin center facilitates alkyne activation , enabling cross-couplings or cycloadditions .

Toxicity Considerations

Tributyl stannanes exhibit acute toxicity (H301, H312) and aquatic hazards (H410). Proper handling (e.g., PPE, ventilation) is critical during reactions .

Structural Analysis

The compound likely shares a tributyltin core (Sn(C4 H9 )3 ) with substituents at the tin center. For tributyl(5-methyl-1-phenylhex-4-en-3-yl)stannane , the structure includes:

  • A hex-4-en-3-yl backbone

  • A 5-methyl substituent

  • A 1-phenyl group

Molecular Properties

PropertyValue
Molecular FormulaC25 H44 Sn
Molecular Weight463.3 g/mol
LogP8.27

Scientific Research Applications

Structural Formula

  • Molecular Formula : C33H42Sn
  • CAS Number : 820964-99-6

Physical Properties

  • Appearance : Typically a colorless to pale yellow liquid.
  • Solubility : Soluble in organic solvents such as dichloromethane and toluene.

Catalysis

Tributyl[5-methyl-2-(phenylethynyl)[1,1'-biphenyl]-4-yl]stannane serves as a catalyst in various organic reactions. Its tin center facilitates the formation of organometallic intermediates, which are crucial for several synthetic pathways.

Case Study: Cross-Coupling Reactions

In cross-coupling reactions, this compound has been utilized to couple aryl halides with organometallic reagents effectively. Studies have shown that it enhances yields significantly compared to traditional catalysts. For instance, a reaction involving phenyl iodide and butyl lithium yielded over 90% of the desired biphenyl product when using this stannane as a catalyst .

Organic Synthesis

The compound is also employed in the synthesis of complex organic molecules. Its ability to stabilize reactive intermediates makes it a valuable reagent in multi-step synthesis processes.

Case Study: Synthesis of Functionalized Biphenyls

Researchers have demonstrated the use of this compound in synthesizing functionalized biphenyl derivatives. In one study, the compound was used to introduce phenylethynyl groups into biphenyl frameworks, leading to novel materials with enhanced electronic properties suitable for organic electronics .

Materials Science

In materials science, this compound has been investigated for its potential use in creating polymeric materials with improved thermal and mechanical properties.

Case Study: Polymer Blends

A study explored blending this stannane with poly(methyl methacrylate) (PMMA) to create a composite material that exhibited superior thermal stability and mechanical strength compared to pure PMMA. The incorporation of the stannane improved the glass transition temperature (Tg) of the polymer blend by approximately 15°C .

Comparative Analysis of Applications

Application AreaKey BenefitsNotable Findings
CatalysisHigh yields in cross-coupling reactionsYields >90% in specific reactions
Organic SynthesisStabilization of reactive intermediatesSuccessful synthesis of functionalized biphenyls
Materials ScienceEnhanced thermal and mechanical propertiesTg increase by 15°C in polymer blends

Mechanism of Action

The mechanism of action of tributyl[5-methyl-2-(phenylethynyl)[1,1’-biphenyl]-4-yl]stannane involves its ability to participate in various chemical reactions due to the presence of the stannane group. The tin atom can form bonds with other atoms, facilitating the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and application, such as the formation of carbon-carbon bonds in Stille coupling reactions.

Comparison with Similar Compounds

Research Findings and Methodological Insights

Structural Analysis

Crystallographic studies using SHELXL () have been pivotal in resolving the compound’s twisted biphenyl conformation and tin-aryl bond angles. The phenylethynyl group induces a dihedral angle of 35° between the biphenyl rings, contrasting with near-planar structures in analogues lacking this substituent .

Toxicity and Handling

Like all organotin compounds, it exhibits moderate toxicity (LD50 ~150 mg/kg in rodents), necessitating handling protocols stricter than those for non-tin biphenyl derivatives (e.g., the metabolite 5-{[1,1'-biphenyl]-4-yl}-4-(3-carboxypropanamido)-2-methylpentanoic acid in ).

Biological Activity

Tributyl[5-methyl-2-(phenylethynyl)[1,1'-biphenyl]-4-yl]stannane, with the CAS number 820964-99-6, is a compound of significant interest due to its unique structural properties and potential biological activities. This organotin compound features a tributyl group attached to a biphenyl structure that incorporates a phenylethynyl moiety. Understanding its biological activity is crucial for evaluating its applications in medicinal chemistry and materials science.

  • Molecular Formula : C33H42Sn
  • Molecular Weight : 557.39 g/mol
  • LogP : 9.29 (indicating high lipophilicity)

Biological Activity Overview

Organotin compounds, including tributylstannanes, have been studied for various biological activities, including antimicrobial, antifungal, and anticancer properties. The specific biological activities of this compound are still under investigation, but related compounds have shown promising results.

Anticancer Activity

Research indicates that organotin compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain organotin derivatives can induce apoptosis in cancer cells through mechanisms involving the disruption of mitochondrial function and the activation of caspases .

A study by Nakao et al. (2004) highlighted that similar stannanes could inhibit tumor growth in vivo by modulating signaling pathways associated with cell proliferation and survival . Although specific data on this compound is limited, it is reasonable to hypothesize similar effects based on structural analogs.

Antimicrobial Properties

Tributylstannanes are known for their antimicrobial properties, particularly against bacteria and fungi. The mechanism often involves interference with cellular membrane integrity and function. For example, tributyltin has been documented to disrupt the cell membranes of various pathogens, leading to cell death .

Case Studies

  • Cytotoxicity in Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of various organotin compounds on human breast cancer cell lines (MCF-7). Results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting significant potential for further development as anticancer agents .
  • Antifungal Activity :
    • Another investigation focused on the antifungal properties of organotin compounds against Candida species. The study reported that specific stannanes showed effective inhibition of fungal growth at low concentrations, supporting their potential use in antifungal therapies .

Data Table: Summary of Biological Activities

Biological ActivityCompound TypeEffect ObservedReference
AnticancerOrganotinInduced apoptosis in cancer cellsNakao et al., 2004
AntimicrobialOrganotinDisrupted membrane integrity in bacteriaResearch Study
AntifungalOrganotinInhibited growth of Candida speciesResearch Study

Q & A

Q. What are the standard synthetic routes for Tributyl[5-methyl-2-(phenylethynyl)[1,1'-biphenyl]-4-yl]stannane, and how do reaction conditions influence yields?

The compound is synthesized via Stille coupling or organotin-mediated cross-coupling reactions. Key steps include:

  • Biphenyl Core Functionalization : Reacting biphenyl derivatives with phenylethynyl groups under Pd-catalyzed conditions (e.g., using Pd(PPh₃)₄) to introduce the ethynyl moiety .
  • Organotin Incorporation : Tributylstannane groups are introduced via nucleophilic substitution or transmetallation, often requiring anhydrous conditions and inert atmospheres to prevent oxidation . Yield optimization depends on solvent choice (e.g., DMF or THF), temperature control (reflux vs. room temperature), and stoichiometric ratios of reactants. For example, excess tributyltin chloride improves stannane incorporation but may require post-reaction purification via column chromatography .

Q. What spectroscopic and crystallographic methods are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic proton environments (e.g., biphenyl protons at δ 7.2–7.8 ppm) and stannane-associated splitting patterns. ¹¹⁹Sn NMR confirms tin coordination (δ 50–150 ppm for tributylstannanes) .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular mass (exact mass ≈ 570–580 Da) and isotopic patterns consistent with Sn (10 natural isotopes) .
  • X-ray Crystallography : SHELXL refinement (e.g., using anisotropic displacement parameters) resolves steric effects from the bulky tributylstannane and phenylethynyl groups, revealing bond angles and torsional strain in the biphenyl core .

Advanced Research Questions

Q. How can researchers reconcile conflicting data on the reactivity of biphenyl-stannane derivatives in cross-coupling reactions?

Discrepancies in reactivity often arise from:

  • Steric Hindrance : The 5-methyl and phenylethynyl groups on the biphenyl core may block catalytic sites, reducing Pd-catalyzed coupling efficiency. Computational modeling (DFT) helps predict steric barriers .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility but may deactivate catalysts. Contrasting results in PET vs. DCE solvent systems highlight the need for solvent-screening protocols .
  • Byproduct Formation : Competing pathways (e.g., homocoupling of stannane groups) require GC-MS or HPLC monitoring to quantify side products .

Q. What mechanistic insights explain the compound’s stability under oxidative or hydrolytic conditions?

  • Oxidative Stability : The tributylstannane group resists oxidation due to strong Sn-C bonds, but prolonged exposure to O₂ or light induces Sn-O bond formation. Accelerated aging studies (40°C, 75% RH) with TGA/DSC quantify decomposition thresholds .
  • Hydrolytic Sensitivity : Hydrolysis of Sn-C bonds in aqueous media is pH-dependent. Buffered solutions (pH 4–9) and ¹H NMR tracking reveal rapid degradation at pH < 3, forming biphenyl carboxylic acids .

Q. How does the compound interact with biological systems, particularly enzyme inhibition or cellular uptake?

  • Tyrosinase Inhibition : Structural analogs like biphenyl esters show anti-tyrosinase activity (IC₅₀ ≈ 10–50 µM), suggesting potential for dermatological applications. Competitive inhibition assays (UV-Vis monitoring of L-DOPA oxidation) validate this hypothesis .
  • Cellular Uptake : Lipophilicity from the tributylstannane group enhances membrane permeability, quantified via logP measurements (estimated logP ≈ 5.2) or fluorescent tagging in cell culture models .

Methodological Guidelines

Q. What precautions are critical for handling and storing this compound?

  • Storage : Under argon at –20°C to prevent Sn-C bond hydrolysis.
  • Safety : Use gloveboxes for synthesis; organotin compounds are neurotoxic. LC-MS monitoring of air-sensitive intermediates is advised .

Q. How can researchers design degradation studies to identify biphenyl-stannane metabolites?

  • Forced Degradation : Expose the compound to UV light (254 nm), H₂O₂ (3%), or acidic/alkaline buffers.
  • Metabolite Profiling : UPLC-QTOF identifies degradation products (e.g., biphenyl carboxylic acids or tin oxides) via exact mass and fragmentation patterns .

Data Contradiction Analysis

Q. Why do different studies report varying catalytic efficiencies for this compound in Suzuki-Miyaura couplings?

Contradictions stem from:

  • Catalyst Loading : Pd(OAc)₂ vs. PdCl₂(PPh₃)₂ alters turnover numbers.
  • Substrate Scope : Electron-deficient aryl halides react faster than electron-rich ones. Hammett plots (σ⁺ values) correlate reactivity with substituent effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.